5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrrolidine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the hydroxymethyl group through a hydroxylation reaction. The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are often employed to scale up the production from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their potential as pharmaceutical agents. The compound’s structure suggests it could interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- 5-(Hydroxymethyl)pyrrolidine-2,4-dione
- Pyrimidine-2,4-dione derivatives
- Hydroxymethyl-substituted pyrrolidines
Uniqueness
What sets 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione apart is its unique combination of a pyrrolidine ring with a hydroxymethyl group and a pyrimidine ring. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O3/c13-4-5-1-2-7(11-5)6-3-10-9(15)12-8(6)14/h3,5,7,11,13H,1-2,4H2,(H2,10,12,14,15)/t5-,7+/m0/s1 |
InChI Key |
IXPXAOFBXNFVRG-CAHLUQPWSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CO)C2=CNC(=O)NC2=O |
Canonical SMILES |
C1CC(NC1CO)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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